molecular formula C10H13ClN2 B1381278 2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride CAS No. 1440535-38-5

2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride

Cat. No. B1381278
M. Wt: 196.67 g/mol
InChI Key: COPOJFVZYYAAKD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

  • Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones

    • Application: Synthetic cathinones, including similar compounds to the one you mentioned, are being studied for their psychoactive properties. They are becoming increasingly popular as replacements for cathinones that have become illegal .
    • Method: The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • Results: The study provided valuable insights into the structure and properties of these synthetic cathinones .
  • Synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex

    • Application: The study focused on the synthesis of a complex involving a compound similar to the one you mentioned, with potential applications in the pharmaceutical industry .
    • Method: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
    • Results: The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .
  • N,α-Diethylphenethylamine as a Designer Drug

    • Application: N,α-Diethylphenethylamine (N,α-DEPEA, 2-ethylamino-1-phenylbutane, EAPB), a close chemical analog of methamphetamine, has been sold as a designer drug .
    • Method: It was originally patented by Knoll Pharma as one of several analogs for pharmaceutical applications .
    • Results: In animal models, these analogs showed properties of cognitive enhancement and increased pain tolerance .
  • Adulterant in Nutritional Supplements

    • Application: N,α-DEPEA has been found as an adulterant in biologically significant amounts in the pre-workout supplements Craze and Detonate .
    • Method: It was falsely claimed to be Dendrobium extract .
    • Results: The discovery led to regulatory scrutiny and the products were eventually pulled from the market .
  • Forensic and Toxicology Reference Materials

    • Application: Compounds similar to “2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride” are used as reference materials in forensic and toxicology studies .
    • Method: These compounds are used as standards to compare and identify unknown substances in forensic and toxicology laboratories .
    • Results: The use of these reference materials helps in accurate identification and quantification of substances, which is crucial in forensic investigations and toxicology studies .
  • Antibacterial Study of Ion-Associate Complex

    • Application: A complex involving a compound similar to the one you mentioned was synthesized and studied for its antibacterial activity .
    • Method: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
    • Results: The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The complex under study was examined for antibacterial activity .

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how extensively the compound has been studied. For less-known compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.


properties

IUPAC Name

2-(ethylamino)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10,12H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPOJFVZYYAAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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